(Ethyl benzoate)tricarbonylchromium

Catalog No.
S1901190
CAS No.
32874-26-3
M.F
C12H10CrO5
M. Wt
286.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Ethyl benzoate)tricarbonylchromium

CAS Number

32874-26-3

Product Name

(Ethyl benzoate)tricarbonylchromium

IUPAC Name

carbon monoxide;chromium;ethyl benzoate

Molecular Formula

C12H10CrO5

Molecular Weight

286.2 g/mol

InChI

InChI=1S/C9H10O2.3CO.Cr/c1-2-11-9(10)8-6-4-3-5-7-8;3*1-2;/h3-7H,2H2,1H3;;;;

InChI Key

SWSAJUVURPSGIG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

Canonical SMILES

CCOC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

(Ethyl benzoate)tricarbonylchromium is a complex molecule consisting of an ethyl benzoate ligand coordinated to a chromium atom, which is also bonded to three carbonyl groups. The chemical formula of this compound is C12H10CrO5 . It appears as a solid at room temperature and exhibits distinct chemical and physical properties that make it valuable in various scientific applications.

While there isn't extensive published research specifically on (Ethyl benzoate)tricarbonylchromium(0), its structure and properties place it within a category of organometallic compounds called chromium tricarbonyl complexes. These complexes have been explored for various applications in scientific research, which we can delve into further:

  • Precursors for Catalyst Development

    Chromium tricarbonyl complexes are often used as precursors for the development of homogeneous catalysts. Homogeneous catalysts are catalysts that exist in the same phase (gas or liquid) as the reactants. By manipulating the organic groups attached to the chromium center, researchers can design complexes that selectively bind and activate specific molecules, leading to efficient catalytic reactions [].

  • Studies in Material Science

    Organometallic chromium complexes have been investigated for their potential applications in material science. This includes their use as precursors for depositing thin films of chromium or chromium-containing materials through techniques like chemical vapor deposition (CVD). The specific properties of the deposited material can be influenced by the organic groups in the complex.

  • Catalysis: (Ethyl benzoate)tricarbonylchromium serves as a catalyst in various organic synthesis reactions, including carbonylation and hydroformylation processes.
  • Ligand exchange: The ethyl benzoate ligand can be exchanged with other aromatic compounds, allowing for the synthesis of new tricarbonylchromium complexes .
  • Decomplexation: Under certain conditions, the chromium tricarbonyl moiety can be removed from the ethyl benzoate ligand, regenerating the free ester.

The synthesis of (ethyl benzoate)tricarbonylchromium typically involves the reaction of ethyl benzoate with a chromium carbonyl precursor. One common method is:

  • Direct complexation: Ethyl benzoate is reacted with chromium hexacarbonyl under controlled conditions, often involving heat and an inert atmosphere .
  • Ligand exchange: Another approach involves the reaction of a pre-formed arene tricarbonylchromium complex with ethyl benzoate, resulting in ligand exchange.

(Ethyl benzoate)tricarbonylchromium finds applications in various fields:

  • Organic synthesis: It serves as a catalyst in carbonylation and hydroformylation reactions, enabling the formation of new carbon-carbon bonds.
  • Organometallic chemistry research: The compound is used to study the properties and reactivity of π-complexes and their influence on aromatic systems.
  • Material science: Its unique electronic properties make it potentially useful in the development of novel materials with specific optical or electronic characteristics.

Research on (ethyl benzoate)tricarbonylchromium has revealed several interesting interactions:

  • Solvent effects: The compound's reactivity and stability can be influenced by different solvents, affecting its catalytic performance and chemical behavior.
  • Ligand-metal interactions: Studies have explored how the ethyl benzoate ligand interacts with the chromium center, providing insights into the electronic structure of the complex.
  • Substrate binding: In catalytic applications, understanding how substrates interact with the complex is crucial for optimizing reaction conditions and improving yields.

Similar Compounds: Comparison and Uniqueness

(Ethyl benzoate)tricarbonylchromium belongs to a family of arene tricarbonylchromium complexes. Some similar compounds include:

  • (Benzene)tricarbonylchromium
  • (Toluene)tricarbonylchromium
  • (Anisole)tricarbonylchromium
  • (Naphthalene)tricarbonylchromium

What sets (ethyl benzoate)tricarbonylchromium apart is its ester functionality, which can influence its reactivity and properties . The presence of the ethyl benzoate ligand allows for:

  • Unique electronic effects due to the ester group's electron-withdrawing nature.
  • Potential for further functionalization through the ester moiety.
  • Distinct catalytic activity in certain organic transformations.

In comparison to other arene tricarbonylchromium complexes, (ethyl benzoate)tricarbonylchromium offers a balance between reactivity and stability, making it valuable in various chemical applications. Its unique structure also provides opportunities for studying the effects of substituents on the properties of organometallic π-complexes.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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